molecular formula C18H12F4N2 B12548444 Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- CAS No. 145918-67-8

Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-

Cat. No.: B12548444
CAS No.: 145918-67-8
M. Wt: 332.3 g/mol
InChI Key: KKQBWXAVPZMHDY-UHFFFAOYSA-N
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Description

Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- typically involves multi-step organic reactions. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with a suitable bis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds with various functional groups.

Mechanism of Action

The mechanism of action of Pyridine, 4,4’-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activities .

Properties

CAS No.

145918-67-8

Molecular Formula

C18H12F4N2

Molecular Weight

332.3 g/mol

IUPAC Name

4-[[2,3,5,6-tetrafluoro-4-(pyridin-4-ylmethyl)phenyl]methyl]pyridine

InChI

InChI=1S/C18H12F4N2/c19-15-13(9-11-1-5-23-6-2-11)16(20)18(22)14(17(15)21)10-12-3-7-24-8-4-12/h1-8H,9-10H2

InChI Key

KKQBWXAVPZMHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=C(C(=C(C(=C2F)F)CC3=CC=NC=C3)F)F

Origin of Product

United States

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